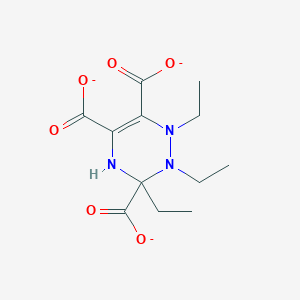
Benzyl 9H-beta-carboline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 9H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of alkaloids that have a tricyclic structure, consisting of a pyridine ring fused to an indole ring. These compounds are found in various natural sources and have been studied for their potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9H-beta-carboline-3-carboxylate typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and esterification reactions. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with benzaldehyde to form a tetrahydro-beta-carboline intermediate. This intermediate is then oxidized to form the beta-carboline structure, followed by esterification with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Benzyl 9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the beta-carboline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as an antiparasitic agent, particularly against Leishmania species.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl 9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets. Beta-carbolines are known to act on the GABA-A receptor complex, where they can function as inverse agonists or antagonists. This interaction can modulate neurotransmitter activity, leading to effects on anxiety, memory, and seizures . Additionally, the compound may inhibit enzymes like monoamine oxidase (MAO), affecting the levels of neurotransmitters such as serotonin and dopamine .
類似化合物との比較
Similar Compounds
Methyl beta-carboline-3-carboxylate: Known for its anxiogenic and memory-enhancing effects at low doses.
Harmine: A natural beta-carboline with neuroprotective and antidepressant properties.
Pinoline: Another beta-carboline derivative with potential effects on sleep and mood regulation.
Uniqueness
Benzyl 9H-beta-carboline-3-carboxylate is unique due to its specific benzyl ester functional group, which may confer distinct pharmacological properties compared to other beta-carboline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
78538-68-8 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC名 |
benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2 |
InChIキー |
RIBGRHBSANWOGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)




silane](/img/structure/B14445172.png)




![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
